molecular formula C20H19FN2O2 B6062646 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide

3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide

Cat. No. B6062646
M. Wt: 338.4 g/mol
InChI Key: YHNIRRVSCBQJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as FMPD, and it belongs to the class of compounds called isoxazole derivatives. The purpose of

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the aggregation of amyloid-β peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide has a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the aggregation of amyloid-β peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide in lab experiments is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have neuroprotective, antioxidant, and anti-inflammatory effects, which may make it useful for studying these processes in the brain. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide. One area of research is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on understanding the mechanism of action of this compound, which may provide insights into its potential therapeutic properties. Other future directions could include investigating the potential of this compound for treating other neurodegenerative disorders, as well as exploring its potential for use in other areas of medicine.

Synthesis Methods

The synthesis of 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide involves the reaction of 2-fluoroacetophenone with hydroxylamine hydrochloride to form 2-fluoroacetophenone oxime. This is followed by the reaction of the oxime with phenylacetonitrile to form 2-(2-fluorophenyl)-2-phenylacetonitrile. The nitrile group in this compound is then reduced to the corresponding amine using lithium aluminum hydride. The resulting amine is then reacted with isoxazole-5-carboxaldehyde to form 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide.

Scientific Research Applications

3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-β peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

3-(2-fluorophenyl)-N-methyl-N-(1,2-oxazol-5-ylmethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-23(14-16-11-12-22-25-16)20(24)13-18(15-7-3-2-4-8-15)17-9-5-6-10-19(17)21/h2-12,18H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNIRRVSCBQJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NO1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide

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